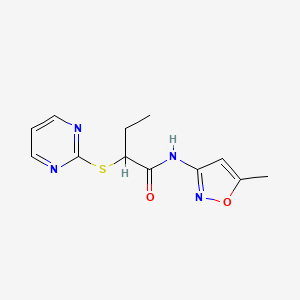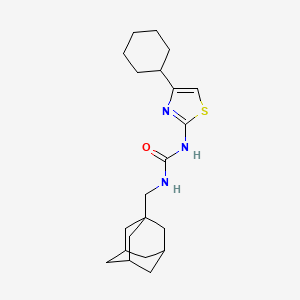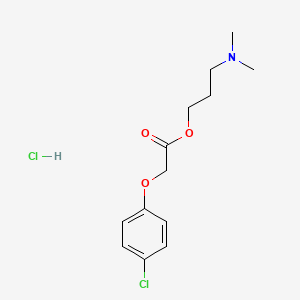
N-(5-methyl-3-isoxazolyl)-2-(2-pyrimidinylthio)butanamide
Description
Synthesis Analysis
The synthesis of derivatives related to "N-(5-methyl-3-isoxazolyl)-2-(2-pyrimidinylthio)butanamide" involves several key steps, including [4+2] cycloaddition reactions. For instance, 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes undergo cycloadditions with vinyl/isopropenyl and chloroketenes, leading to the formation of pyrimidinones and methylthio pyrimidinones. These reactions are pivotal for generating novel pyrimidinone/fused pyrimidinone derivatives (Sharma & Mahajan, 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been characterized through various techniques. X-ray crystallography, for instance, has been utilized to determine the crystal structure of related molecules, providing insight into their spatial arrangement and confirming their proposed structures (Çelik et al., 2007).
Chemical Reactions and Properties
The compound and its derivatives exhibit interesting chemical behaviors, such as undergoing [4+2] cycloaddition reactions with vinyl, isopropenyl, and chloroketenes. These reactions not only demonstrate the compound's reactivity but also its potential to form diverse chemical structures with varying properties (Sharma & Mahajan, 1997).
Physical Properties Analysis
While specific details on the physical properties of "this compound" are not directly provided, related studies on similar compounds can offer insights. For example, thermodynamic and dynamic properties of ionic liquids with similar molecular fragments have been studied, highlighting characteristics such as densities, enthalpies of vaporization, and ion binding energies, which are essential for understanding the compound's behavior in various conditions (Bedrov & Borodin, 2010).
Chemical Properties Analysis
The chemical properties of "this compound" derivatives, such as their reactivity and stability, play a crucial role in their potential applications. Studies have focused on their synthesis, reactions, and the resulting products to elucidate these properties, thereby contributing to a deeper understanding of the compound's chemical nature (Sharma & Mahajan, 1997).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-pyrimidin-2-ylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-9(19-12-13-5-4-6-14-12)11(17)15-10-7-8(2)18-16-10/h4-7,9H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVVISJLLWYVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4024393.png)

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B4024415.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide](/img/structure/B4024422.png)
![5,12-bis[2-(allyloxy)ethyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4024423.png)
![N-[2-(1-adamantyl)ethyl]-3-methoxy-2-naphthamide](/img/structure/B4024429.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)valine](/img/structure/B4024436.png)


![N-cyclohexyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024442.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4024444.png)
![4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4024460.png)
![3-({[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4024470.png)
![N-isopropyl-N-{2-[(4-methoxybenzoyl)amino]benzoyl}phenylalaninamide](/img/structure/B4024474.png)